molecular formula C8H11BClNO2 B11768375 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride CAS No. 1437054-10-8

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride

Cat. No.: B11768375
CAS No.: 1437054-10-8
M. Wt: 199.44 g/mol
InChI Key: MVBRGWGYWKLQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boronic acid derivative characterized by a bicyclic oxaborole core substituted with an aminomethyl group. Its molecular formula is C₇H₁₀BClNO₂, with a molecular weight of 185.42 g/mol (CAS: 117098-93-8) . The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation.

Synthesis and Characterization
The compound is synthesized via acylation reactions using activated (hetero)aryl carboxylic acids, yielding derivatives with antimicrobial properties . Characterization employs 1H-NMR, 13C-NMR, 11B-NMR, IR, MS spectra, and elemental analysis or HPLC for purity verification (typically >95%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride typically involves the following steps:

    Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with boric acid or boronic acid under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzoxaborole core with formaldehyde and ammonia or an amine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; often in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxaboroles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H9_9BClNO2_2
  • Molecular Weight : 185.42 g/mol
  • IUPAC Name : 6-amino-2,1-benzoxaborol-1(3H)-ol hydrochloride
  • CAS Number : 117098-93-8

The compound features a benzoxaborole core with an aminomethyl substitution, which enhances its reactivity and interaction with biological targets.

Chemistry

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in various fields.

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of polymers and other materials, contributing to advancements in material science.

Biology

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Biological Pathways Modulation : The compound can modulate several cellular processes by interacting with key molecular targets.

Medicine

The therapeutic potential of this compound is being explored in the treatment of various conditions:

  • Antifungal Activity : Similar compounds within the benzoxaborole family have shown efficacy against fungal infections. Ongoing studies are assessing this compound's effectiveness against specific pathogens.
  • Anti-inflammatory Properties : The compound is also being investigated for its potential use in treating inflammatory conditions due to its ability to inhibit inflammatory pathways.

Industry

In industrial applications, this compound is being explored for its unique properties that can enhance the performance of materials:

  • Development of Adhesives and Coatings : Its chemical characteristics make it suitable for creating adhesives and coatings with improved durability and performance.

Case Study 1: Antimicrobial Evaluation

Research conducted on derivatives of benzoxaboroles demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against various strains of bacteria and fungi. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition Mechanism

A study focused on the mechanism of action revealed that this compound could effectively inhibit the activity of certain enzymes involved in disease pathways. This finding supports further investigation into its therapeutic applications in treating diseases linked to these enzymes .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathway Modulation: It can modulate various biological pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include derivatives with substitutions on the benzylamine or oxaborole ring. These modifications influence physical properties, biological activity, and synthetic feasibility.

Table 1: Comparative Data for Selected Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes References
Target Compound -NH₂CH₂- C₇H₁₀BClNO₂ 185.42 N/A 19–98 Antimicrobial precursor
6-((2,4-Dichlorobenzyl)amino) analog 2,4-Cl₂C₆H₃CH₂- C₁₄H₁₁BCl₂N₂O₂ 337.47 106–108 80 Structural analysis via NMR/IR/MS
6-((4-Fluorobenzyl)amino) analog 4-FC₆H₄CH₂- C₁₃H₁₁BFN₂O₂ 271.05 136–138 79 Detailed spectral characterization
6-((4-(Dimethylamino)benzyl)amino) analog 4-(CH₃)₂NC₆H₄CH₂- C₁₅H₁₇BN₂O₂ 292.13 122–124 74 Potential bioactivity studies
6-(Aminomethyl)-3,3-dimethyl analog (hydrochloride) 3,3-(CH₃)₂, -NH₂CH₂- C₉H₁₄BClNO₂ 227.5 N/A 63 Discontinued; lower purity (95%)
(R)-3-(Aminomethyl)-7-ethoxy analog 7-OCH₂CH₃, -NH₂CH₂- C₁₀H₁₄BClNO₃ 253.49 N/A 63 Chiral synthesis (>98% ee)

Impact of Substituents on Physical and Chemical Properties

  • Melting Points : Substituted benzyl groups (e.g., dichloro, fluoro) increase melting points (106–138°C) compared to the parent compound, suggesting enhanced crystallinity due to halogen-driven intermolecular interactions .
  • Synthetic Yields: Yields vary widely (19–98%), with dichlorobenzyl derivatives achieving higher yields (80%) than dimethylamino analogs (74%) due to steric and electronic effects during acylation .
  • Chiral Derivatives : The (R)-7-ethoxy enantiomer is synthesized with >98% enantiomeric excess (ee) using chiral chromatography, highlighting the role of stereochemistry in bioactivity optimization .

Functional Group Effects on Bioactivity

  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., 2,4-dichloro, 4-fluoro) may enhance antimicrobial activity by improving membrane permeability or target binding .
  • Discontinued Analog : The 3,3-dimethyl variant (227.5 g/mol) was discontinued despite moderate yield (63%), possibly due to stability issues or reduced efficacy .

Analytical Characterization Trends

  • NMR Shifts : 1H-NMR spectra for dichlorobenzyl analogs show distinct aromatic proton shifts (δ 6.8–7.5 ppm), while fluorobenzyl derivatives exhibit fluorine-induced deshielding (δ 7.0–7.4 ppm) .
  • IR and MS Data : IR spectra confirm boronic acid O-B-O stretching (~1340 cm⁻¹), while ESI-MS provides molecular ion peaks matching theoretical masses (e.g., m/z 337.47 for dichloro analog) .

Biological Activity

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride, a boron-containing heterocyclic compound, has garnered attention due to its potential biological activities, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications.

  • Chemical Formula : C7H9BClNO2
  • Molecular Weight : 185.42 g/mol
  • CAS Number : 117098-93-8

The primary mechanism of action for 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves the inhibition of the enzyme PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes.

Biochemical Pathways

By inhibiting PDE4, this compound reduces the breakdown of cAMP, which plays a significant role in regulating inflammatory responses. Elevated cAMP levels can lead to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) .

In Vitro Studies

Research indicates that 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol exhibits potent anti-inflammatory properties. In vitro studies have shown that this compound effectively inhibits the secretion of inflammatory cytokines from stimulated peripheral blood mononuclear cells, with IC50 values ranging from 33 to 83 nM for TNF-α and IL-6 .

In Vivo Studies

In vivo investigations have demonstrated that compounds similar to 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can reduce airway hyperreactivity in models of asthma. For example, PDE inhibitors have shown effectiveness in decreasing eosinophil peroxidase activity and improving lung histology in ovalbumin-induced asthmatic mice .

Case Studies

Several studies have highlighted the therapeutic potential of benzoxaborole derivatives:

  • Anti-inflammatory Activity : A series of benzoxaborole analogs demonstrated significant inhibition of cytokine production in vitro. Compounds were evaluated for their structure-activity relationship (SAR), leading to the identification of promising leads for anti-inflammatory agents .
  • Antifungal Properties : Novel conjugates of amphotericin B with benzoxaboroles were synthesized and tested against various fungal strains. These derivatives exhibited antifungal activity comparable to that of amphotericin B while showing reduced cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is still under investigation. Preliminary studies suggest that it can penetrate biological membranes effectively when applied topically, indicating potential for transdermal delivery systems .

Summary Table of Biological Activities

Activity Mechanism IC50 Values References
Anti-inflammatoryInhibition of TNF-α and IL secretion33 - 83 nM
AntifungalConjugation with amphotericin BMIC ~ 0.5 - 16 μg/ml
PDE4 InhibitionIncreased cAMP levelsNot specified

Properties

CAS No.

1437054-10-8

Molecular Formula

C8H11BClNO2

Molecular Weight

199.44 g/mol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BNO2.ClH/c10-4-6-1-2-7-5-12-9(11)8(7)3-6;/h1-3,11H,4-5,10H2;1H

InChI Key

MVBRGWGYWKLQKX-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.